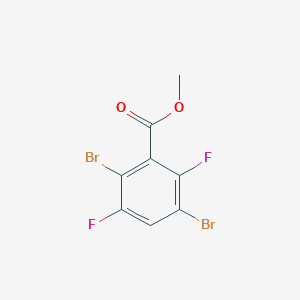
Methyl 2,5-dibromo-3,6-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dibromo-3,6-difluorobenzoate is an aromatic ester with the molecular formula C8H4Br2F2O2. This compound is characterized by the presence of bromine and fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. It is commonly used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dibromo-3,6-difluorobenzoate can be synthesized from 2,5-dibromo-3,6-difluorobenzoic acid through an esterification reaction with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromo-3,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding difluorobenzoate derivative by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atoms.
Reduction: Difluorobenzoate derivatives with reduced ester groups.
Oxidation: Carboxylic acids or other oxidized benzoate derivatives.
Scientific Research Applications
Methyl 2,5-dibromo-3,6-difluorobenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which methyl 2,5-dibromo-3,6-difluorobenzoate exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and bromine atoms on the benzene ring makes the compound highly reactive towards nucleophilic substitution reactions. This reactivity is exploited in various chemical syntheses and research applications to modify the compound and introduce new functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-difluorobenzoate: Similar in structure but lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,5-difluorobenzoate: Similar but without the bromine atoms, affecting its reactivity and applications.
Methyl 3,5-difluorobenzoate: Differently substituted, leading to variations in chemical properties and reactivity.
Uniqueness
Methyl 2,5-dibromo-3,6-difluorobenzoate is unique due to the combination of bromine and fluorine atoms on the benzene ring, which significantly enhances its reactivity and makes it a valuable compound in various chemical syntheses and research applications. The presence of these halogens allows for selective reactions and modifications that are not possible with other similar compounds.
Properties
Molecular Formula |
C8H4Br2F2O2 |
|---|---|
Molecular Weight |
329.92 g/mol |
IUPAC Name |
methyl 2,5-dibromo-3,6-difluorobenzoate |
InChI |
InChI=1S/C8H4Br2F2O2/c1-14-8(13)5-6(10)4(11)2-3(9)7(5)12/h2H,1H3 |
InChI Key |
QLBZIDDHWFAAOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















